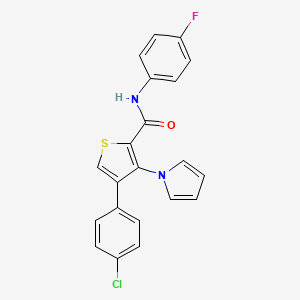

4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2OS/c22-15-5-3-14(4-6-15)18-13-27-20(19(18)25-11-1-2-12-25)21(26)24-17-9-7-16(23)8-10-17/h1-13H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRRQYDCEPYUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

Introduction of the pyrrole moiety: This step often involves the reaction of the thiophene intermediate with a pyrrole derivative.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

化学反应分析

Types of Reactions

4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogenated compounds, organometallic reagents, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

科学研究应用

4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

作用机制

The mechanism of action of 4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

Interference with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of structurally analogous compounds, focusing on substituent variations and their implications:

Structural Analogs and Molecular Properties

Key Findings

- Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound and F423-0355 enhances lipophilicity and may improve blood-brain barrier penetration compared to alkyl-substituted analogs like the N-propyl derivative. Fluorine, being smaller and more electronegative, balances lipophilicity and metabolic stability. Amide Variations: The N-(4-isopropylphenyl) analog (MW 420.95) shows higher molecular weight and steric bulk compared to the target compound, which may reduce solubility but improve target selectivity.

Synthetic Routes :

- Analogs like F423-0355 and F423-0461 are synthesized via Suzuki-Miyaura cross-coupling or esterification/hydrazine reactions, as seen in related thiophene derivatives.

- The target compound likely employs similar methodologies, substituting boronic acids or amines to introduce fluorophenyl or chlorophenyl groups.

- Pharmacological Potential: Thiophene carboxamides with N-aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) are explored as kinase inhibitors or opioid receptor modulators, as seen in structurally related fentanyl analogs.

生物活性

The compound 4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a pyrrole moiety, and multiple aromatic substituents, which contribute to its lipophilicity and biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its interaction with biological targets, potentially influencing its pharmacological profile.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can bind to various receptors, modulating their activity, which can affect signal transduction pathways.

- Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, it may influence gene expression related to cell growth and differentiation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can induce apoptosis in cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 49.85 | Induces apoptosis |

| Compound B | NCI-H460 (lung cancer) | 0.95 | Autophagy induction |

| Compound C | HCT116 (colon cancer) | 0.30 | Inhibits VEGF-induced proliferation |

Antimicrobial Activity

In addition to antitumor effects, certain derivatives have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in treating infections.

Case Studies

-

Study on Antitumor Activity :

A recent study evaluated the cytotoxic effects of the compound on several cancer cell lines, demonstrating significant growth inhibition and apoptosis induction. The study highlighted a structure-activity relationship that correlates the presence of halogen substituents with increased potency against tumor cells. -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial efficacy of similar thiophene derivatives. Results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases.

常见问题

Q. What are the key synthetic routes for 4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiophene Core Formation : Cyclization of precursors (e.g., substituted thiophenes) under controlled temperatures (60–80°C) using Lewis acid catalysts (e.g., BF₃·Et₂O) to promote regioselectivity .

Carboxamide Coupling : Reaction of the thiophene intermediate with 4-fluorophenylamine via coupling reagents (e.g., EDC/HOBt) in anhydrous DMF, ensuring inert atmosphere to prevent hydrolysis .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Critical Conditions : Strict temperature control during cyclization, anhydrous solvents for coupling, and rigorous monitoring via TLC .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrole protons at δ 6.5–6.8 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~3300 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₁H₁₅ClFN₃OS: 427.06 g/mol) with <2 ppm error .

- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry for polymorph studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols) to eliminate variability .

- Structural Analog Comparison : Synthesize analogs (e.g., replacing Cl/F substituents) to isolate activity-contributing moieties .

- Metabolic Stability Tests : Use liver microsomes to assess if differential metabolism explains activity discrepancies .

- Data Reprodubility : Cross-validate findings via independent labs and publish raw datasets for transparency .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in pharmacological contexts?

- Methodological Answer :

- Molecular Docking : Screen against kinase libraries (e.g., EGFR, VEGFR) using software like AutoDock Vina to predict binding affinities .

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., tyrosine kinases) via fluorescence-based assays .

- Pathway Analysis : Use transcriptomics (RNA-seq) in treated cancer cells to identify dysregulated pathways (e.g., apoptosis, proliferation) .

- In Vivo Models : Test efficacy in xenograft mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic reactions (e.g., cyclization steps) to enhance scalability .

- DoE Optimization : Use factorial design to optimize variables (e.g., solvent ratio, catalyst loading) and minimize batch-to-batch variation .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability in aqueous media?

- Methodological Answer :

- Solvent Screening : Test solubility in buffered solutions (pH 1–10) using nephelometry to identify pH-dependent precipitation .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify degradation products via HPLC-MS .

- Crystalline vs. Amorphous Forms : Compare dissolution rates of polymorphs (identified via XRD) to explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。